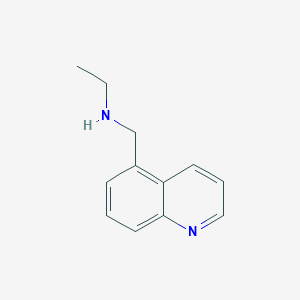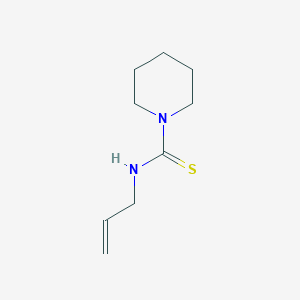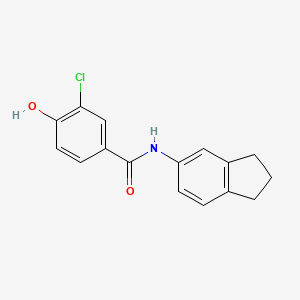![molecular formula C18H19NO3 B7457363 [1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)
[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is commonly referred to as MFP or MP-10 and is a member of the phenylpiperidine class of compounds. MFP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of MFP is not fully understood, but it is believed to involve the modulation of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. MFP has also been shown to interact with several receptors in the brain, including the mu-opioid receptor and the kappa-opioid receptor.
Biochemical and Physiological Effects:
MFP has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and antidepressant properties. The compound has also been investigated for its potential use in treating addiction and withdrawal symptoms, as well as for its ability to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MFP in lab experiments is its ability to modulate several neurotransmitters and interact with multiple receptors in the brain, making it a versatile tool for studying various neurological conditions. However, the synthesis of MFP is a complex process that requires specialized equipment and expertise, which can limit its availability and increase its cost.
Orientations Futures
There are several future directions for research on MFP, including investigating its potential use in treating various neurological conditions, such as depression, anxiety, and addiction. Further studies are also needed to fully understand the mechanism of action of MFP and its interactions with various receptors in the brain. Additionally, research is needed to develop more efficient and cost-effective methods for synthesizing MFP, which could increase its availability and reduce its cost.
Méthodes De Synthèse
The synthesis of MFP involves several steps, including the reaction of 4-piperidone hydrochloride with 2-methylfuran-3-carboxylic acid to form the intermediate 1-(2-methylfuran-3-carbonyl)piperidin-4-ol. This intermediate is then converted to the final product, [1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone, through a series of chemical reactions. The synthesis of MFP is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
MFP has been extensively studied for its potential applications in medical research. The compound has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and antidepressant properties. MFP has also been investigated for its potential use in treating addiction and withdrawal symptoms, as well as for its ability to improve cognitive function.
Propriétés
IUPAC Name |
[1-(2-methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-16(9-12-22-13)18(21)19-10-7-15(8-11-19)17(20)14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSVTDMPJDXNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)


![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)



![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
